2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide
Description
2,2-Dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide is a thiazole-derived amide featuring a branched propanamide backbone. The core structure includes a 1,3-thiazole ring substituted at the 4-position with a carbamoylmethyl group, which is further modified by a 1-phenylethyl moiety. This compound’s design aligns with pharmacophores common in bioactive molecules, where thiazole rings enhance metabolic stability and amide linkages facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
2,2-dimethyl-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12(13-8-6-5-7-9-13)19-15(22)10-14-11-24-17(20-14)21-16(23)18(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJSTKWPJILWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the phenylethyl group via a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the amide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the thiazole ring or the phenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring or the phenylethyl group.
Scientific Research Applications
2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenylethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
Substituent Position : The target compound’s 4-position carbamoylmethyl group distinguishes it from simpler aryl-substituted thiazoles (e.g., chlorophenyl or fluorophenyl in ). This substituent may enhance binding to hydrophobic pockets in biological targets.
Steric Effects : The 2,2-dimethylpropanamide group introduces greater steric hindrance compared to linear acetamide chains in compounds like 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . This could reduce rotational freedom and improve metabolic stability.
Hybrid Scaffolds : Triazole-thiazole hybrids (e.g., 9a ) exhibit dual heterocyclic systems, which often improve pharmacokinetic profiles but may complicate synthesis compared to the target’s simpler architecture.
Physicochemical Properties
Melting points and solubility trends for related compounds (Table 2) highlight substituent effects:
Table 2: Physical Properties of Selected Compounds
Biological Activity
The compound 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide is a thiazole derivative with potential pharmacological applications due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic uses, and comparative biological profiles with related compounds.
Structural Overview
The compound features:
- A thiazole ring , which is known for its diverse biological properties.
- A propanamide backbone with dimethyl substitution.
- A phenylethyl group linked via a carbamoyl moiety.
Its molecular formula is C15H20N2OS, with a molecular weight of approximately 306.42 g/mol.
Antimicrobial Properties
Thiazole derivatives have been widely studied for their antimicrobial activities. Research indicates that similar compounds exhibit significant efficacy against various bacterial strains and fungi. The thiazole moiety enhances interaction with microbial enzymes, leading to inhibition of growth and replication.
Anticancer Potential
Compounds like This compound have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs can lead to reduced proliferation of cancer cells and increased apoptosis in tumor tissues.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of CDKs : By binding to CDK active sites, it disrupts the cell cycle progression in cancer cells.
- Modulation of Receptor Activity : Similar thiazole compounds have been shown to interact with glucocorticoid receptors, potentially influencing inflammatory pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Thiazole ring | Antimicrobial |
| 5-(1-phenylethyl)-thiazole | Thiazole + phenylethyl | Anticancer |
| N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-propanamide | Similar backbone | CDK inhibition |
This table highlights the structural similarities and varying biological activities among thiazole derivatives, indicating that specific substituents can enhance or modify their pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their anticancer properties. For instance:
- A study demonstrated that a related thiazole compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
Another investigation into the antimicrobial properties revealed that thiazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2,2-dimethyl-N-(4-{[(1-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)propanamide, and how are they addressed?
- Methodology :
- The synthesis involves multi-step organic reactions, including thiazole ring formation, carbamoylation, and amide coupling. Critical challenges include regioselectivity in thiazole substitution and maintaining stereochemical integrity during carbamoyl group introduction .
- Optimization strategies :
- Use of coupling reagents (e.g., EDC/HOBt) for amide bond formation to reduce side products.
- Temperature control (<60°C) during thiazole alkylation to prevent decomposition .
- Analytical validation: Reaction progress is monitored via TLC and HPLC, with final product purity confirmed by NMR (¹H/¹³C) and HRMS .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Core techniques :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring, amide groups, and aromatic substituents. For example, the thiazole C-2 proton appears as a singlet near δ 7.2–7.5 ppm .
- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases, using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
- Controls : Include reference inhibitors (e.g., staurosporine) and vehicle (DMSO) to validate assay conditions .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield?
- Design of Experiments (DoE) :
- Variables : Solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time .
- Response surface methodology : Identifies optimal parameters (e.g., 12h reaction time in DMF at 50°C improves yield by 20%) .
- Case study : Microwave-assisted synthesis reduces reaction time from 24h to 2h with comparable yield (85% vs. 82%) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Root-cause analysis :
- Purity verification : Impurities >95% via HPLC; trace solvents (e.g., DMF) may artifactually inhibit enzymes .
- Orthogonal assays : Compare fluorescence-based and radiometric kinase assays to rule out interference from compound autofluorescence .
- Structural analogs : Test derivatives (e.g., replacing the phenylethyl group with cyclohexyl) to isolate pharmacophore contributions .
Q. How does computational modeling guide mechanistic studies of this compound’s bioactivity?
- In silico approaches :
- Docking simulations (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., COX-2) using the compound’s 3D structure (SMILES/InChI input) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100ns trajectories .
- Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine models .
Q. What functional group modifications enhance metabolic stability without compromising activity?
- SAR studies :
- Modification table :
| Derivative | Modification | Metabolic Stability (t₁/₂) | Bioactivity (IC₅₀) |
|---|---|---|---|
| Parent | None | 1.2h (human microsomes) | 50 nM |
| Derivative A | Replace thiazole-S with O | 3.5h | 65 nM |
| Derivative B | Fluorinate phenylethyl | 4.8h | 45 nM |
- Key findings : Fluorination (Derivative B) enhances stability by reducing CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
